(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone: is a complex organic compound featuring a piperazine ring substituted with a methylsulfonyl group and a pyridine ring substituted with a tetrahydrofuran-3-yl group
Mechanism of Action
Target of Action
The primary target of the compound (4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell cycle regulation and growth, and its dysregulation is commonly observed in various human cancers .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of AKT in human cancer cells . This inhibition modulates the cellular PI3K/AKT/mTOR pathway, thereby affecting cell growth and proliferation .
Biochemical Pathways
The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .
Pharmacokinetics
It is described as an orally bioavailable compound , suggesting that it can be absorbed in the digestive tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
As a result of its action, this compound can inhibit the growth and proliferation of cancer cells . This is achieved by modulating the PI3K/AKT/mTOR pathway and inhibiting the phosphorylation of AKT .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- Piperazine
- Methylsulfonyl chloride
- 6-hydroxypyridine-3-carboxylic acid
- Tetrahydrofuran
-
Synthetic Steps:
Step 1: : Piperazine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperazine.
Step 2: : 6-hydroxypyridine-3-carboxylic acid is esterified with tetrahydrofuran in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form 6-((tetrahydrofuran-3-yl)oxy)pyridine.
Step 3: : The intermediate 4-(methylsulfonyl)piperazine is coupled with 6-((tetrahydrofuran-3-yl)oxy)pyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone.
Industrial Production Methods:
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- (4-(Methylsulfonyl)piperazin-1-yl)(6-(methoxy)pyridin-3-yl)methanone
- (4-(Methylsulfonyl)piperazin-1-yl)(6-(ethoxy)pyridin-3-yl)methanone
Comparison:
- Structural Differences: The main difference lies in the substituent on the pyridine ring. The tetrahydrofuran-3-yl group in the target compound provides unique steric and electronic properties compared to methoxy or ethoxy groups.
- Reactivity: The tetrahydrofuran-3-yl group may offer different reactivity patterns, particularly in oxidation and substitution reactions.
- Biological Activity: The unique structure of the target compound may result in different binding affinities and selectivities for biological targets, potentially leading to distinct therapeutic profiles.
This detailed overview provides a comprehensive understanding of (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-3-14(16-10-12)23-13-4-9-22-11-13/h2-3,10,13H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKYSWQOKGCTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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